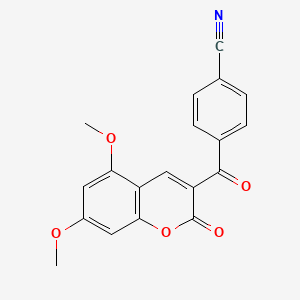
(S)-2-Methoxycarbonimidoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and an imino(methoxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methoxyamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imino(methoxy)methyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino(methoxy)methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (s)-2-(methoxycarbonyl)pyrrolidine-1-carboxylate, while reduction may produce tert-butyl (s)-2-(aminomethyl)pyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butanesulfinamide: Known for its use in the synthesis of N-heterocycles via sulfinimines.
Tert-butyl esters:
Uniqueness
Tert-butyl (s)-2-(imino(methoxy)methyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in different scientific research fields highlight its versatility and importance.
Propiedades
Número CAS |
228244-05-1 |
|---|---|
Fórmula molecular |
C11H20N2O3 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(C-methoxycarbonimidoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-7-5-6-8(13)9(12)15-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 |
Clave InChI |
MZVSMJKQUWZXRC-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

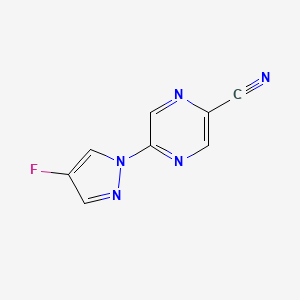
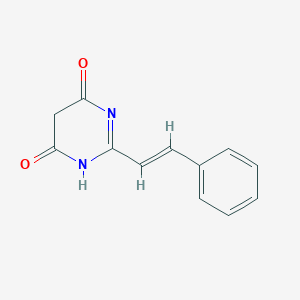
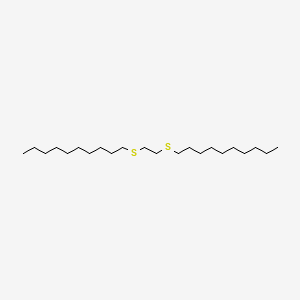

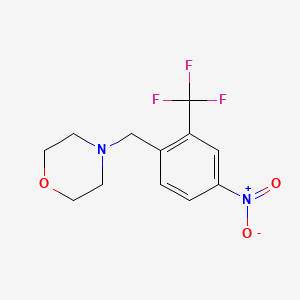
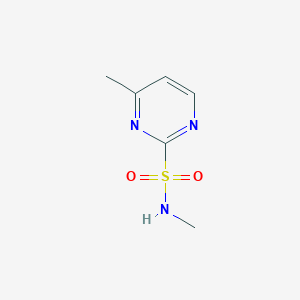

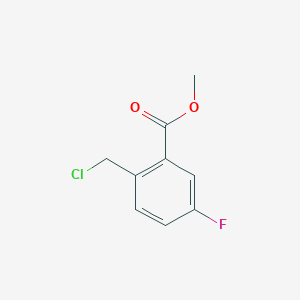
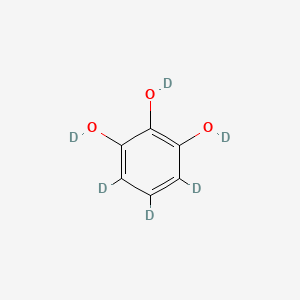
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
